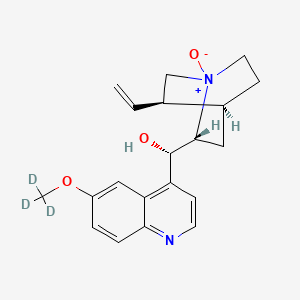
Quinidine-d3 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinidine-d3 N-Oxide is a deuterated derivative of Quinidine, a well-known antiarrhythmic agent. This compound is characterized by the presence of an N-oxide group and three deuterium atoms, which replace three hydrogen atoms in the molecule. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways and improve the understanding of the compound’s behavior in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinidine-d3 N-Oxide involves the oxidation of Quinidine with an appropriate oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the N-oxide group. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Quinidine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Higher oxidized quinidine derivatives.
Reduction: Quinidine.
Substitution: Various substituted quinidine derivatives.
Applications De Recherche Scientifique
Quinidine-d3 N-Oxide is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracing of metabolic pathways and the study of drug metabolism.
Biological Research: Used to study the effects of quinidine derivatives on biological systems.
Medicinal Chemistry: Helps in the design and development of new antiarrhythmic agents.
Industrial Applications: Used in the synthesis of other quinidine derivatives and related compounds
Mécanisme D'action
Quinidine-d3 N-Oxide exerts its effects by inhibiting the fast inward sodium current (I_Na) and blocking the slow inward calcium current (I_Ca). It also affects the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, as well as the inward potassium rectifier current (I_KI). These actions result in the prolongation of the cardiac action potential and the QT interval on the electrocardiogram .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinidine: The parent compound, used as an antiarrhythmic agent.
Quinidine N-Oxide: A non-deuterated version of Quinidine-d3 N-Oxide.
3-Hydroxy-Quinidine: A metabolite of Quinidine with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can slow down the metabolic process, leading to a longer half-life and improved pharmacokinetic properties compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1/i2D3 |
Clé InChI |
WVDIZKMXQMCCAA-JVANOXJASA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


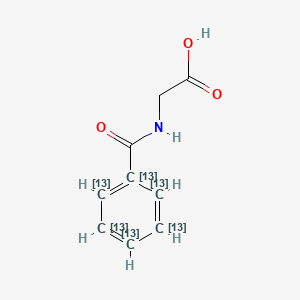


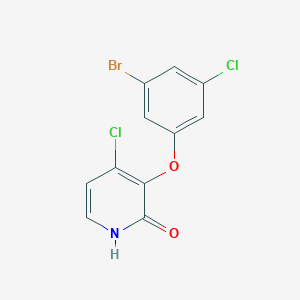
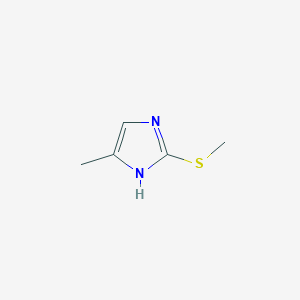
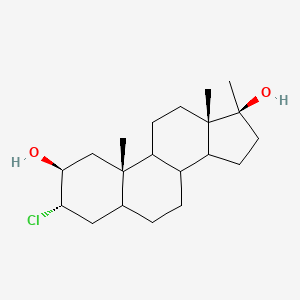
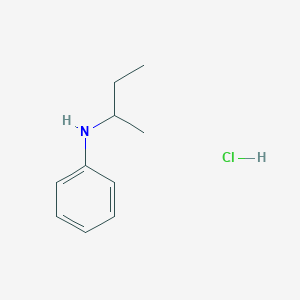


![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)




